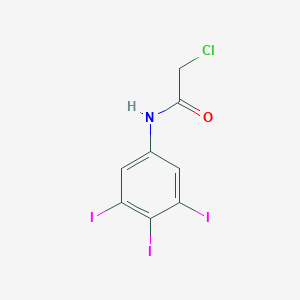
2-Chloro-N-(3,4,5-triiodophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(3,4,5-triiodophenyl)acetamide is an organic compound with the molecular formula C8H5ClI3NO. This compound is characterized by the presence of three iodine atoms attached to a phenyl ring, a chlorine atom attached to an acetamide group, and is known for its significant applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3,4,5-triiodophenyl)acetamide typically involves the reaction of 3,4,5-triiodoaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction and to ensure the purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors with precise temperature control and efficient mixing to ensure uniformity and high yield. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(3,4,5-triiodophenyl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: The iodine atoms on the phenyl ring can participate in coupling reactions such as Suzuki or Sonogashira coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. Conditions typically involve the use of a base and a solvent such as dichloromethane or ethanol.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are used under inert atmosphere conditions.
Major Products Formed
Substitution Reactions: Formation of N-substituted acetamides.
Oxidation Reactions: Formation of N-oxides.
Reduction Reactions: Formation of amines.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
2-Chloro-N-(3,4,5-triiodophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in radiopharmaceuticals due to the presence of iodine atoms.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(3,4,5-triiodophenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The presence of iodine atoms enhances its binding affinity and specificity towards certain biological targets. The pathways involved include inhibition of enzymatic activity and disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2,4,6-triiodophenyl)acetamide
- 2-Chloro-N-(3,5-diiodophenyl)acetamide
- 2-Chloro-N-(4-iodophenyl)acetamide
Uniqueness
2-Chloro-N-(3,4,5-triiodophenyl)acetamide is unique due to the presence of three iodine atoms on the phenyl ring, which significantly enhances its reactivity and binding affinity in biological systems compared to similar compounds with fewer iodine atoms. This makes it particularly valuable in applications requiring high specificity and potency.
Properties
CAS No. |
113769-98-5 |
|---|---|
Molecular Formula |
C8H5ClI3NO |
Molecular Weight |
547.30 g/mol |
IUPAC Name |
2-chloro-N-(3,4,5-triiodophenyl)acetamide |
InChI |
InChI=1S/C8H5ClI3NO/c9-3-7(14)13-4-1-5(10)8(12)6(11)2-4/h1-2H,3H2,(H,13,14) |
InChI Key |
NEXKHCHXJTXLCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1I)I)I)NC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


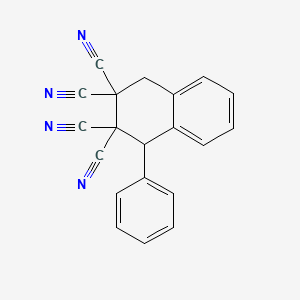
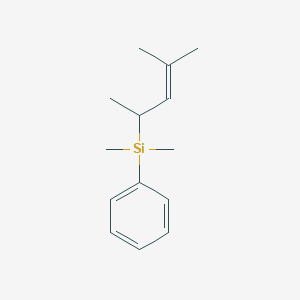
methyl}diazenyl]phenyl}arsonic acid](/img/structure/B14318072.png)

![4-[3-(9-Hydroxytetradeca-1,3,5,7-tetraen-1-YL)oxiran-2-YL]butanoic acid](/img/structure/B14318097.png)

![1-Methyl-2-[(pentafluorophenyl)sulfanyl]-1H-pyrrole](/img/structure/B14318104.png)



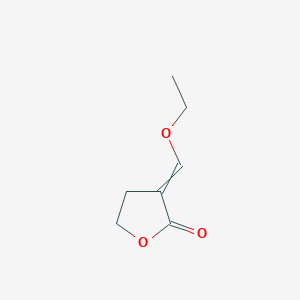
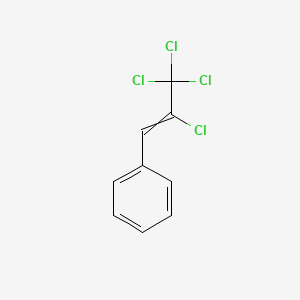
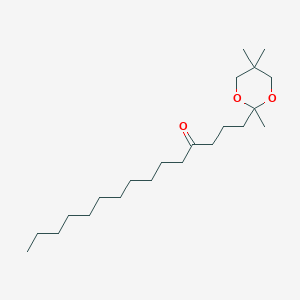
![1-(Benzenesulfinyl)-2-[(methylsulfanyl)methyl]benzene](/img/structure/B14318162.png)
